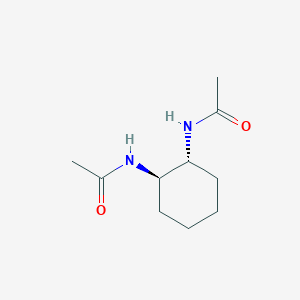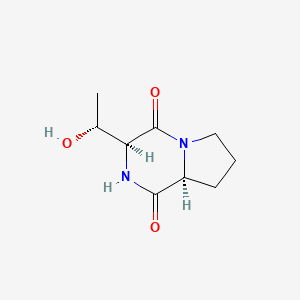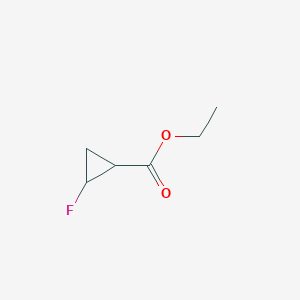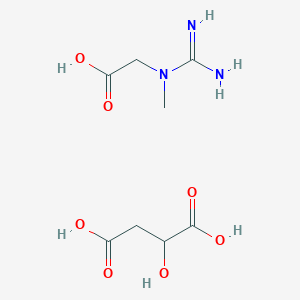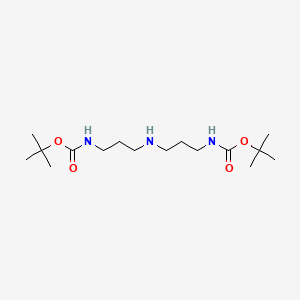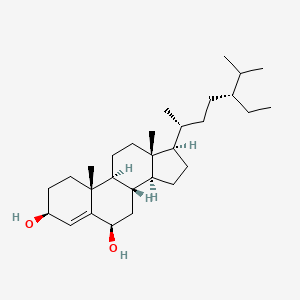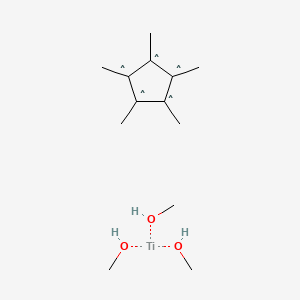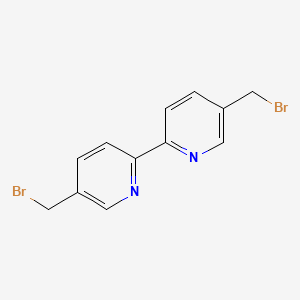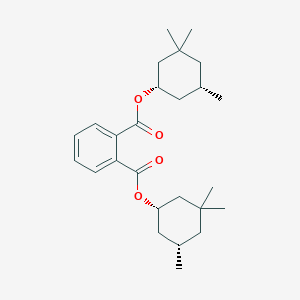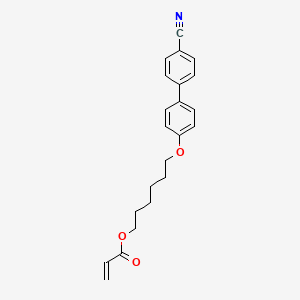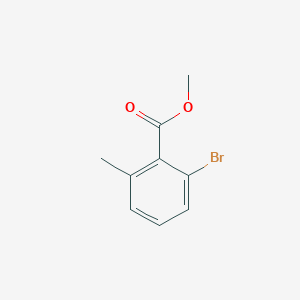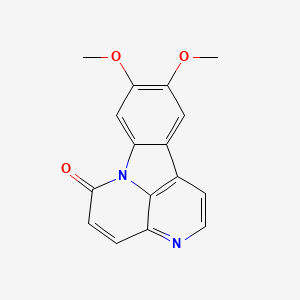
9,10-Dimethoxycanthin-6-one
Übersicht
Beschreibung
9,10-Dimethoxycanthin-6-one is an alkaloid compound . It exhibits NF-κB inhibitory effects with an IC50 of 19.5 μM .
Synthesis Analysis
9,10-Dimethoxycanthin-6-one is one of the alkaloids isolated from the stem of Picrasma quassioides Bennet (Simaroubaceae) . Two new canthin-6-one alkaloids, 4,9-dimethoxy-5-hydroxycanthin-6-one and 9-methoxy-(R/S)-5-(1-hydroxyethyl)-canthin-6-one, along with fifteen known ones were isolated from the roots of Thailand Eurycoma longifolia Jack .Molecular Structure Analysis
The molecular formula of 9,10-Dimethoxycanthin-6-one is C16H12N2O3 . The molecular weight is 280.28 g/mol . The IUPAC name is 12,13-dimethoxy-1,6-diazatetracyclo [7.6.1.0 5,16 .0 10,15 ]hexadeca-3,5 (16),6,8,10,12,14-heptaen-2-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 9,10-Dimethoxycanthin-6-one include a molecular weight of 280.28 g/mol . It has a complexity of 466 . The topological polar surface area is 53.4 Ų .Wissenschaftliche Forschungsanwendungen
NF-κB Inhibition
9,10-Dimethoxycanthin-6-one has been identified as an inhibitor of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival. With an IC50 of 19.5 μM, it shows potential for research into inflammatory diseases where NF-κB plays a key role .
Anti-inflammatory Properties
Research indicates that 9,10-Dimethoxycanthin-6-one may contribute significantly to anti-inflammatory effects. It is being studied for its potential to treat inflammation-related conditions .
Cytotoxic Activity
This compound has shown cytotoxic activity against certain cell lines, suggesting its use in cancer research. For instance, it displayed stronger activity than the positive control 5-FU against a human HT-1080 fibrosarcoma cell line .
Enzyme Inhibition
It has been found to inhibit specific enzymes involved in inflammatory processes, which could make it a valuable tool for studying enzyme-related pathways in diseases .
Potential Drug Development
Due to its biological activities, there is interest in developing 9,10-Dimethoxycanthin-6-one as a drug for various diseases, particularly those involving inflammation and abnormal cell growth .
Pharmacological Research
The compound’s effects on different cell types and its cross-reactivity between species make it a subject of pharmacological research to understand its broader therapeutic potential .
MedChemExpress - 9,10-Dimethoxycanthin-6-one Springer - Anti-inflammatory canthin-6-one alkaloids IntechOpen - LC‐HRMS Identification of β‐Carboline and Canthinone Alkaloids MDPI - Canthin-6-Ones: Potential Drugs for Cancer and Other Diseases ResearchGate - Anti-inflammatory effects of alkaloid enriched extract from roots of Eurycoma longifolia Jack QxMD - Canthin-6-one alkaloids and a tirucallanoid from Eurycoma longifolia
Wirkmechanismus
Target of Action
The primary target of 9,10-Dimethoxycanthin-6-one is NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
9,10-Dimethoxycanthin-6-one interacts with NF-κB and exhibits inhibitory effects. It has been found to inhibit NF-κB with an IC50 of 19.5 μM . This means that it can effectively inhibit the activity of NF-κB at this concentration.
Biochemical Pathways
The compound’s interaction with NF-κB affects the NF-κB signaling pathway, which plays a crucial role in inflammatory responses. By inhibiting NF-κB, 9,10-Dimethoxycanthin-6-one can suppress the release of nitric oxide (NO) and prostaglandin E2 (PGE2), down-regulating the expression of inflammatory proteins induced nitrogen monoxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Result of Action
The inhibition of NF-κB by 9,10-Dimethoxycanthin-6-one results in a decrease in the production of inflammatory mediators, such as NO and PGE2 . This leads to a reduction in inflammation, which can be beneficial in the treatment of various inflammatory diseases.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
12,13-dimethoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-20-13-7-10-9-5-6-17-11-3-4-15(19)18(16(9)11)12(10)8-14(13)21-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMIBFAQYHUWCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C4N2C(=O)C=CC4=NC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196166 | |
| Record name | 9,10-Dimethoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dimethoxycanthin-6-one | |
CAS RN |
155861-51-1 | |
| Record name | 9,10-Dimethoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155861-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dimethoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological activity of 9,10-Dimethoxycanthin-6-one reported in these studies?
A1: 9,10-Dimethoxycanthin-6-one has demonstrated significant anti-inflammatory activity in both in vitro and in vivo studies. [] This activity is primarily attributed to its ability to suppress the production of pro-inflammatory mediators. []
Q2: How does 9,10-Dimethoxycanthin-6-one exert its anti-inflammatory effects?
A2: Research suggests that 9,10-Dimethoxycanthin-6-one inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. [] It achieves this by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), two key enzymes involved in the inflammatory process. []
Q3: What is the source of 9,10-Dimethoxycanthin-6-one?
A3: 9,10-Dimethoxycanthin-6-one is a naturally occurring alkaloid found in the roots of the Eurycoma longifolia plant. [, , , ] This plant, also known as Tongkat Ali, is traditionally used in Southeast Asian countries for its medicinal properties.
Q4: Aside from 9,10-Dimethoxycanthin-6-one, are there other canthin-6-one alkaloids found in Eurycoma longifolia?
A4: Yes, Eurycoma longifolia contains a variety of canthin-6-one alkaloids. Some of the other identified compounds include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




